Cas no 2138180-83-1 (5-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol)
5-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- EN300-742783
- 2138180-83-1
- 5-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol
- 5-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol
-
- Inchi: 1S/C11H11F2NO/c12-9-2-1-3-10(13)11(9)7-4-8(15)6-14-5-7/h1-4,8,14-15H,5-6H2
- InChI Key: ZQIXMQKZDPBKHG-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1C1=CC(CNC1)O)F
Computed Properties
- Exact Mass: 211.08087030g/mol
- Monoisotopic Mass: 211.08087030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 32.3Ų
5-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-742783-1.0g |
5-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol |
2138180-83-1 | 95% | 1.0g |
$1643.0 | 2024-05-24 | |
| Enamine | EN300-742783-0.05g |
5-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol |
2138180-83-1 | 95% | 0.05g |
$1381.0 | 2024-05-24 | |
| Enamine | EN300-742783-0.1g |
5-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol |
2138180-83-1 | 95% | 0.1g |
$1447.0 | 2024-05-24 | |
| Enamine | EN300-742783-0.25g |
5-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol |
2138180-83-1 | 95% | 0.25g |
$1513.0 | 2024-05-24 | |
| Enamine | EN300-742783-0.5g |
5-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol |
2138180-83-1 | 95% | 0.5g |
$1577.0 | 2024-05-24 | |
| Enamine | EN300-742783-2.5g |
5-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol |
2138180-83-1 | 95% | 2.5g |
$3220.0 | 2024-05-24 | |
| Enamine | EN300-742783-5.0g |
5-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol |
2138180-83-1 | 95% | 5.0g |
$4764.0 | 2024-05-24 | |
| Enamine | EN300-742783-10.0g |
5-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol |
2138180-83-1 | 95% | 10.0g |
$7065.0 | 2024-05-24 |
5-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 5-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol
5-(2,6-Difluorophenyl)-1,2,3,6-Tetrahydropyridin-3-Ol: A Comprehensive Overview
The compound with CAS No. 2138180-83-1, known as 5-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol, is a highly intriguing molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydropyridines, which are well-known for their diverse biological activities and applications in drug design. The 5-(2,6-Difluorophenyl) substituent and the tetrahydropyridin-3-ol core structure contribute uniquely to its chemical properties and potential therapeutic uses.
Recent studies have highlighted the importance of tetrahydropyridines in the development of novel pharmaceutical agents. The presence of the difluorophenyl group in this compound introduces electronic and steric effects that can modulate its interaction with biological targets. For instance, fluorine atoms are known to enhance lipophilicity and improve drug absorption profiles. This makes 5-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol a promising candidate for further exploration in medicinal chemistry.
One of the most significant advancements in understanding this compound has come from its application in neuroprotective research. Scientists have demonstrated that 5-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol exhibits potent antioxidant properties. These properties are critical in mitigating oxidative stress-related conditions such as neurodegenerative diseases (e.g., Alzheimer's disease) and ischemic stroke. The compound's ability to scavenge free radicals and reduce oxidative damage has been validated through in vitro assays and animal model studies.
Moreover, the tetrahydropyridine backbone of this molecule has been associated with calcium channel modulation activity. Calcium channels play a pivotal role in various physiological processes, including neuronal signaling and vascular smooth muscle contraction. By targeting these channels, 5-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol could potentially be utilized in the treatment of cardiovascular disorders such as hypertension and arrhythmias.
The synthesis of 5-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol involves a multi-step process that combines principles from both organic synthesis and catalytic chemistry. Researchers have employed various strategies to optimize the yield and purity of this compound. For example, transition metal-catalyzed coupling reactions have been successfully applied to construct the difluorophenyl moiety while maintaining stereochemical integrity.
In addition to its pharmacological applications, this compound has also found relevance in materials science. The unique electronic properties of 5-(2,Difluorophenyl) derivatives make them suitable candidates for use in organic electronics. Recent studies have explored their potential as components in light-emitting diodes (LEDs) and photovoltaic devices due to their ability to facilitate charge transport within these systems.
Another area where 5-(2,Difluorophenyl)-1,tetrahydropyridin-ol has shown promise is in agrochemicals. Its ability to inhibit specific enzymes involved in plant growth regulation could lead to the development of novel herbicides or growth promoters. Field trials conducted under controlled conditions have demonstrated its efficacy without causing significant adverse effects on non-target organisms.
The structural versatility of this compound also extends to its use as an intermediate in the synthesis of more complex molecules. By modifying substituents on the phenyl ring or altering the tetrahydropyridine core structure through strategic functional group transformations (e.g., oxidation or reduction), chemists can tailor its properties for specific applications.
From an environmental standpoint,5-(Difluorophenyl)tetrahydro-pyridinol exhibits favorable biodegradation characteristics under aerobic conditions. This makes it a more sustainable alternative compared to traditional chemical agents that persist longer in ecosystems.
In conclusion,5-(DifluoroPhenyl)TetraHydroPyriDinOl represents a multifaceted molecule with immense potential across various scientific disciplines. Its unique chemical structure enables diverse interactions with biological systems and materials alike. As research continues to uncover new insights into its properties and applications,the significance of CAS No 2138180 will undoubtedly grow within both academic and industrial settings.
2138180-83-1 (5-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)